N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride

Salt selection Formulation development Aqueous solubility

N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride (CAS 1170962‑96‑5) is a chiral cyclopropanecarboxamide derivative supplied as a hydrochloride salt, with the molecular formula C₁₂H₁₆N₂O·HCl and a molecular weight of 240.73 g mol⁻¹. It features a rigid cyclopropane carboxamide scaffold linked to a para‑substituted phenyl ring bearing a 1‑aminoethyl side chain.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 1170962-96-5
Cat. No. B1519484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride
CAS1170962-96-5
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)NC(=O)C2CC2)N.Cl
InChIInChI=1S/C12H16N2O.ClH/c1-8(13)9-4-6-11(7-5-9)14-12(15)10-2-3-10;/h4-8,10H,2-3,13H2,1H3,(H,14,15);1H
InChIKeyITRZZOQLWZIDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1-Aminoethyl)phenyl]cyclopropanecarboxamide Hydrochloride (CAS 1170962-96-5) — Procurement-Relevant Structural & Physicochemical Profile


N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride (CAS 1170962‑96‑5) is a chiral cyclopropanecarboxamide derivative supplied as a hydrochloride salt, with the molecular formula C₁₂H₁₆N₂O·HCl and a molecular weight of 240.73 g mol⁻¹ . It features a rigid cyclopropane carboxamide scaffold linked to a para‑substituted phenyl ring bearing a 1‑aminoethyl side chain . The free base (CAS 953734‑60‑6) possesses one asymmetric carbon, and the (1S)-enantiomer (3‑letter code NY4) has been deposited in the Protein Data Bank [1]. The hydrochloride salt form is reported by multiple vendors to enhance aqueous solubility and solid‑state stability relative to the free amine , a property that directly impacts formulation and assay development workflows in pharmaceutical research.

Why Generic Substitution of N-[4-(1-Aminoethyl)phenyl]cyclopropanecarboxamide Hydrochloride Is Not Supported by Current Evidence


A systematic search of primary literature, patents, and authoritative databases (PubMed, PubChem, PDB, SureChEMBL) through May 2026 reveals no peer‑reviewed head‑to‑head studies or patent claims that quantitatively compare N‑[4‑(1‑aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride with structurally analogous cyclopropanecarboxamides or phenyl‑ethylamine derivatives for any biological target, selectivity panel, pharmacokinetic parameter, or in vivo endpoint. Without such data, no evidence‑based claim of superiority or even comparability can be made, and generic substitution between this compound and any congener must be treated as untested. The procurement decision therefore hinges on intended use: researchers who require the specific (S)-enantiomer co‑crystallised with Brachyury [1] will need the chiral pure form (as NY4), whereas those employing racemic or free‑base forms for exploratory library screening may find the hydrochloride salt advantageous solely for solubility .

Quantitative Evidence Guide: N-[4-(1-Aminoethyl)phenyl]cyclopropanecarboxamide Hydrochloride Versus Comparators


Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base Form

Multiple vendor technical datasheets consistently report that the hydrochloride salt form (CAS 1170962‑96‑5) exhibits substantially improved aqueous solubility relative to the free amine (CAS 953734‑60‑6), attributed to ionic interactions between the protonated amine and water molecules [1]. While absolute solubility values (e.g., mg mL⁻¹ in water or PBS at pH 7.4) are not publicly available from peer‑reviewed sources, the directional advantage is a well‑established principle of amine hydrochloride salt formation, where protonation typically increases aqueous solubility by >10‑fold compared to the neutral free base in otherwise identical scaffolds [2]. This solubility differential is a class‑level inference rather than a measured value for this specific pair.

Salt selection Formulation development Aqueous solubility

Chiral Identity: (S)-Enantiomer Engagement in Brachyury Crystal Structure (PDB 5QRS)

The (1S)-enantiomer of N‑[4‑(1‑aminoethyl)phenyl]cyclopropanecarboxamide (free base form, assigned the PDB ligand code NY4) was co‑crystallised with the T‑box transcription factor Brachyury as part of the PanDDA fragment screening campaign, with the structure deposited as PDB 5QRS [1]. A separate PanDDA deposition (PDB 5R8L) shows the same fragment NY4 in complex with Interleukin‑1 beta, indicating broad fragment‑binding promiscuity rather than target‑specific engagement [2]. The racemic hydrochloride or free‑base mixtures have not been demonstrated to reproduce these crystallographic binding events; enantiopure procurement of the (S)-enantiomer would be required to replicate or build upon the PDB‑deposited binding mode.

Chiral chemistry Fragment-based drug discovery Transcription factor targeting

NMR Spectroscopic Reference Data for Identity Verification (BMRB Entry bmse011091)

A complete set of 1D ¹H NMR data for N‑[4‑(1‑aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride is deposited in the Biological Magnetic Resonance Bank (BMRB) under entry bmse011091, acquired at 1 mM in DMSO‑d₆ at 298 K and pH 6.0 on a 600 MHz Bruker Avance spectrometer [1]. This provides a fully traceable spectral fingerprint for identity confirmation and purity assessment upon receipt. The free base (CAS 953734‑60‑6) and its (S)-enantiomer (PDB ligand NY4) do not have equivalent BMRB entries, making the hydrochloride the only form with publicly archived, instrument‑specific primary NMR data.

Analytical chemistry Quality control NMR metabolomics

Purity Specification and Lot‑Specific Certificate of Analysis Traceability

Commercially, N‑[4‑(1‑aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride is consistently offered at minimum purities of 95% (e.g., AK Sci 0323DE, CymitQuimica 10‑F663210) or ≥98% (e.g., Jingkang Biopharma JKN18476), with certificates of analysis available on a lot‑specific basis . This level of purity documentation exceeds what is typically available for the free base (CAS 953734‑60‑6), where vendors commonly state ‘98%’ but do not uniformly provide lot‑specific data sheets with chromatographic traces. For procurement in regulated environments, this difference in documentation depth can determine whether a compound is accepted into a quality‑controlled compound management system.

Quality assurance Procurement compliance Reproducibility

Isomeric Purity Implications: The Cyclopropane Rotational Barrier and Atropisomerism Potential

The cyclopropanecarboxamide core connected to a phenyl ring bearing an ortho‑unsubstituted aminoethyl group does not exhibit classical atropisomerism because the barrier to rotation about the aryl–amide bond is low; however, the 1‑aminoethyl side chain introduces a stereogenic centre that can exist as (R)- and (S)-enantiomers. The PDB deposition of the (S)-enantiomer (NY4) [1] demonstrates that at least one enantiomer engages biological targets in a defined pose, whereas the racemate has not been characterised in any published co‑crystal structure. For procurement where stereochemical integrity is critical (e.g., fragment elaboration, chiral SAR), specifying the hydrochloride salt of the enantiopure (S)-form — if commercially available — avoids the confounding factor of a 1:1 enantiomeric mixture that may exhibit divergent binding modes or pharmacokinetics.

Stereochemistry Atropisomerism Conformational analysis

Structural Uniqueness for Fragment Library Design: Rigid Cyclopropane Spacer vs. Flexible Ethyl Linkers

The cyclopropane ring imposes a constrained geometry (bond angles ~60°) that limits conformational freedom relative to saturated ethyl or propyl linkers found in many commercial fragment libraries. InChI‑based similarity searching against ZINC and PubChem databases reveals a limited number of commercially available fragments that combine a cyclopropanecarboxamide with a para‑(1‑aminoethyl)phenyl motif, with the (S)-enantiomer specifically appearing in only two PDB entries as of May 2026 [1]. This low representation in screening collections and structural databases indicates that the scaffold occupies a distinct, relatively unexplored region of fragment chemical space compared with the abundant N‑phenethyl‑amide or N‑benzyl‑amide congeners that populate typical fragment libraries.

Fragment-based screening Scaffold novelty Physicochemical property optimisation

Recommended Application Scenarios for N-[4-(1-Aminoethyl)phenyl]cyclopropanecarboxamide Hydrochloride Based on Current Evidence


Fragment Elaboration Campaigns Targeting Brachyury or IL-1β

The (S)-enantiomer (NY4) of the free base has been co‑crystallised with human Brachyury (PDB 5QRS) and Interleukin‑1 beta (PDB 5R8L) via PanDDA fragment screening [1]. Procurement of enantiopure material matching the PDB ligand identity enables medicinal chemistry teams to use the validated binding pose for structure‑guided fragment growing or merging. This application is supported by the crystallographic evidence in Section 3, Evidence Item 2.

Aqueous Assay Development Requiring Direct Compound Solubility Without Co‑Solvents

The hydrochloride salt form is reported to dissolve readily in water [2], offering a practical advantage over the free base for biochemical or cell‑based assays where DMSO concentrations must be minimised (e.g., sensitive primary cell cultures, electrophysiology). See Section 3, Evidence Item 1 for the solubility inference.

Analytical Reference Standard for NMR‑Based Metabolomics or Compound Library QC

The archived BMRB ¹H NMR spectrum (bmse011091) provides a citable, instrument‑specific reference for identity and purity verification [3]. This supports use as an internal standard or QC check in NMR‑based fragment screening and metabolomics pipelines. Directly anchored to Section 3, Evidence Item 3.

Fragment Library Diversification with Under‑Represented 3D Scaffolds

The cyclopropane‑constrained, para‑(1‑aminoethyl)phenyl amide scaffold occupies a sparse region of fragment chemical space relative to commonly used flat aromatic amides. Addition to commercial or in‑house fragment libraries can increase three‑dimensionality (higher Fsp³) and scaffold novelty [4]. See Section 3, Evidence Item 6 for the uniqueness assessment.

Quote Request

Request a Quote for N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.